molecular formula C12H14O3 B1332819 4-Pent-4-enoxybenzoic acid CAS No. 14142-82-6

4-Pent-4-enoxybenzoic acid

Cat. No.: B1332819
CAS No.: 14142-82-6
M. Wt: 206.24 g/mol
InChI Key: RQQKUZDJSZVTFZ-UHFFFAOYSA-N
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Description

4-Pent-4-enoxybenzoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Liquid Crystal Behavior : Martinez-Felipe et al. (2015) explored the phase behavior of mixtures containing 4-octyloxybenzoic acid (OOBA), a compound closely related to 4-Pent-4-enoxybenzoic acid, revealing liquid crystalline properties. They demonstrated the formation of enantiotropic smectic A phase and attributed liquid crystallinity to hydrogen-bonded complexes involving OOBA (Martinez-Felipe & Imrie, 2015).

  • Material Synthesis : Shi et al. (2020) used 4-aminobenzoic acid, a derivative of benzoic acid like this compound, in the synthesis of graphene oxide-based nanocomposites for electrochemical sensors. This highlights the potential of such compounds in material science and sensor technology (Shi et al., 2020).

  • Biotechnology Applications : Wang et al. (2018) discussed the use of 4-Hydroxybenzoic acid, structurally similar to this compound, as a platform for producing high-value bioproducts. They emphasized its applications in food, cosmetics, pharmacy, and more, highlighting the biotechnological potential of related compounds (Wang et al., 2018).

  • Renewable Resource-Based Epoxy Resins : Research by Fourcade et al. (2013) on epoxy resins derived from 4-hydroxybenzoic acid indicates the potential of this compound in developing sustainable materials. Their work suggests the feasibility of using such compounds in creating environmentally friendly alternatives to traditional resins (Fourcade et al., 2013).

  • Rheological Studies : Ilyin and Konstantinov (2015) investigated the rheological properties of alkyloxybenzoic acids, which are structurally related to this compound. Their research offers insights into the physical properties of such compounds, which can be crucial for industrial applications (Ilyin & Konstantinov, 2015).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling similar compounds . Personal protective equipment should be used, and all sources of ignition should be removed .

Properties

IUPAC Name

4-pent-4-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h2,5-8H,1,3-4,9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQKUZDJSZVTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366064
Record name para-(pent-4-enoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14142-82-6
Record name para-(pent-4-enoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g of sodium hydroxide, 15 ml of distilled water, 7.6 g of methyl 4-hydroxybenzoate, 0.16 g of tetrabutylammonium bromide and 5.92 ml of 5-bromopent-1-ene are successively placed in a reactor. Vigorous stirring is maintained at ambient temperature for 12 hours. After having added 30 ml of a 2.5M sodium hydroxide solution, the reaction medium is heated at 60–80° C. for 90 minutes. It is subsequently diluted with 120 ml of distilled water and extracted with two times 50 ml of diethylether. The aqueous phase is acidified with 10 ml of concentrated hydrochloric acid in order to make possible the precipitation of the acid. After filtration, washing with distilled water and then drying in a desiccator over P2O5, the acid is obtained with a yield of 93%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5.92 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

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